molecular formula C12H9N3S B12126847 Thiazolo[4,5-b]pyridin-2-amine,n-phenyl-

Thiazolo[4,5-b]pyridin-2-amine,n-phenyl-

Cat. No.: B12126847
M. Wt: 227.29 g/mol
InChI Key: SKYLADCMIKTQGF-UHFFFAOYSA-N
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Description

Overview of Thiazolopyridines within Bicyclic Heterocyclic Chemistry

Heterocyclic compounds, organic molecules containing at least one ring with atoms of more than one element, are fundamental to drug discovery. rroij.com They are integral structural motifs in a vast number of pharmaceutical agents and biologically active molecules. mdpi.comresearchgate.net Bicyclic heterocyclic systems, which feature two fused rings, offer a rigid and three-dimensional structure that can be advantageous for binding to biological targets. bldpharm.com

Thiazolopyridines represent a prominent class of bicyclic heterocycles, integrating a thiazole (B1198619) and a pyridine (B92270) ring. This fusion results in several isomeric forms, including Thiazolo[4,5-b]pyridine (B1357651), Thiazolo[5,4-b]pyridine (B1319707), and Thiazolo[4,5-c]pyridine, each with a unique arrangement of nitrogen and sulfur atoms that influences its chemical and biological properties. uni.luebi.ac.uk The thiazolopyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov

Significance of Thiazolo[4,5-b]pyridine Core in Academic Research and Chemical Biology

The Thiazolo[4,5-b]pyridine core, in particular, has been the subject of considerable research due to its wide spectrum of biological activities. The fusion of the electron-rich thiazole ring with the electron-deficient pyridine ring creates a unique electronic environment that facilitates diverse molecular interactions.

Research has demonstrated that derivatives of the Thiazolo[4,5-b]pyridine scaffold exhibit a range of pharmacological properties. For instance, certain derivatives have been investigated for their potential as herbicidal agents, acting as potent inhibitors of acyl-ACP thioesterase. beilstein-journals.org Furthermore, the thiazolopyridine skeleton is a key feature in compounds showing promise in various therapeutic areas. The structural similarities to naturally occurring purines also make them of great interest to medicinal chemists.

A notable discovery includes a natural product, Janthinedine A, which possesses a thiazolo[5,4-b]pyridine skeleton, highlighting the presence of this scaffold in nature and its potential for inspiring the design of new bioactive compounds. nih.govacs.org

Scope and Research Focus on N-phenyl- Substituted Thiazolo[4,5-b]pyridin-2-amines

The specific substitution of a phenyl group at the N-position of the 2-amino group of the Thiazolo[4,5-b]pyridine core, resulting in Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- , directs the research focus towards understanding the influence of this particular substituent on the molecule's biological profile. While extensive research specifically on this single compound is nascent, the investigation of N-phenyl substituted heterocycles is a significant area of medicinal chemistry.

The introduction of a phenyl group can modulate a compound's properties, such as its lipophilicity, which affects its absorption and distribution in biological systems. The phenyl ring can also engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions, with biological targets like enzymes and receptors.

For example, in a closely related series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, the presence and substitution pattern of the N-phenyl group were found to be critical for their activity as potent inhibitors of Aurora A and B kinases, which are important targets in cancer therapy. dundee.ac.uknih.gov This underscores the importance of the N-phenyl moiety for achieving high-potency biological activity. Conversely, in another study on thiazolo[5,4-b]pyridine derivatives, the replacement of a pyridyl group with a phenyl group led to a marked decrease in inhibitory activity against the PI3Kα enzyme, demonstrating that the influence of the N-phenyl group is highly context-dependent and target-specific. nih.gov

The research on Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- and its derivatives is aimed at exploring these structure-activity relationships to develop novel compounds with tailored biological activities.

Detailed Research Findings

The following interactive data tables summarize the biological activities of various thiazolopyridine derivatives and highlight the impact of N-phenyl substitution in related heterocyclic systems.

Table 1: Biological Activities of Thiazolopyridine Derivatives

Derivative ClassBiological ActivityResearch Focus
Thiazolo[4,5-b]pyridinesHerbicidal (Acyl-ACP thioesterase inhibition)Agriculture, Weed Control
Thiazolo[5,4-b]pyridinesKinase Inhibition (e.g., PI3K)Anticancer Drug Discovery
Thiazolo[5,4-b]pyridinesNatural ProductsDiscovery of Novel Bioactive Compounds

Table 2: Impact of N-Phenyl Substitution on Biological Activity in Related Heterocycles

Compound SeriesSubstitutionEffect on Biological ActivityTarget
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesN-phenyl group is crucialPotent inhibitionAurora Kinases A and B
Thiazolo[5,4-b]pyridine derivativesReplacement of pyridyl with phenylSignificant decrease in activityPI3Kα

Compound Names

The following table lists the chemical compounds mentioned in this article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

N-phenyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C12H9N3S/c1-2-5-9(6-3-1)14-12-15-11-10(16-12)7-4-8-13-11/h1-8H,(H,13,14,15)

InChI Key

SKYLADCMIKTQGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(S2)C=CC=N3

Origin of Product

United States

Synthetic Methodologies for Thiazolo 4,5 B Pyridin 2 Amine, N Phenyl Derivatives

Annulation Strategies for Thiazolo[4,5-b]pyridine (B1357651) Ring System Construction

The construction of the bicyclic thiazolo[4,5-b]pyridine system is primarily achieved through two strategic approaches: building the thiazole (B1198619) ring onto a pre-existing pyridine (B92270) core (thiazole annulation) or, conversely, forming the pyridine ring onto a thiazole precursor (pyridine annulation).

Thiazole Annulation to Pyridine Ring Systems

This widely employed strategy begins with functionalized pyridine derivatives, which undergo reactions to form the fused five-membered thiazole ring. A common and versatile precursor for this approach is 2-aminopyridine (B139424). One method involves the acylation of pyridin-2-amine, followed by thionation using phosphorus pentasulfide (P₂S₅), and subsequent oxidative cyclization with potassium ferricyanide (B76249) to yield the thiazolo[4,5-b]pyridine scaffold. dmed.org.ua

Another direct approach is the condensation of pyridin-2-amine with ammonium (B1175870) thiocyanate (B1210189) in the presence of bromine, which proceeds in glacial acetic acid to furnish 2-aminothiazolo[4,5-b]pyridine. dmed.org.ua The cyclization of thiourea (B124793) derivatives, such as 1-(pyridin-2-yl)thiourea, in the presence of a halogen like bromine, also serves as an effective route. dmed.org.ua

More complex and highly efficient methods include multi-component reactions. A notable example is the heterogeneous copper-catalyzed three-component cascade reaction of a 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines, which generates 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua Additionally, the reaction of 2-aminopyridine-3-thiol (B8597) with aldehydes or nitriles provides a direct pathway to the fused system. dmed.org.ua

Table 1: Examples of Thiazole Annulation Strategies

Starting Pyridine DerivativeReagentsProduct TypeReference
Pyridin-2-amine1. Furan-2-carbonyl chloride2. P₂S₅3. K₃[Fe(CN)₆]2-(Furan-2-yl)thiazolo[4,5-b]pyridine dmed.org.ua
Pyridin-2-amineNH₄SCN, Br₂2-Aminothiazolo[4,5-b]pyridine dmed.org.ua
3-Iodopyridin-2-amineCS₂, Secondary Amine, Cu-catalyst2-Substituted thiazolo[4,5-b]pyridines dmed.org.ua
2-Aminopyridine-3-thiolAldehydes or Nitriles2-Substituted thiazolo[4,5-b]pyridines dmed.org.ua
2-Chloro-3,5-dinitropyridine3-Methyl-1,2,4-triazole-5-thiol, then baseFused triazolo-thiazolo[4,5-b]pyridine dmed.org.ua

Pyridine Annulation to Thiazole Ring Systems

This alternative strategy involves constructing the six-membered pyridine ring onto an existing thiazole or thiazolidine (B150603) precursor. These methods often leverage the reactivity of functional groups on the thiazole ring to build the second ring.

A prominent method in this category is the reaction of 4-iminothiazolidin-2-one with β-dicarbonyl compounds or α,β-unsaturated ketones like chalcones. dmed.org.ua This approach leads to highly substituted thiazolo[4,5-b]pyridin-2-ones. Multi-component reactions are also prevalent here, such as the three-component condensation of a 2-aminothiazole (B372263) derivative, an aldehyde, and Meldrum's acid, which yields 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones. dmed.org.ua

The Friedländer annulation, a classic reaction for synthesizing quinolines and pyridines, has been adapted for the solid-phase synthesis of thiazolo[4,5-b]pyridines. nih.govresearchgate.net In this protocol, a resin-bound thiazole with an adjacent amino group and a reactive methylene (B1212753) group is reacted with a 1,3-dicarbonyl compound under microwave irradiation to construct the fused pyridine ring. nih.govresearchgate.net

Table 2: Examples of Pyridine Annulation Strategies

Starting Thiazole DerivativeReagentsProduct TypeReference
4-Iminothiazolidin-2-oneβ-Dicarbonyl compounds or Chalcones5,7-Disubstituted 3H-thiazolo[4,5-b]pyridin-2-ones dmed.org.ua
2-Aminothiazole derivativeAldehyde, Meldrum's acid6,7-Dihydro-4H-thiazolo[4,5-b]pyridin-5-ones dmed.org.ua
Solid-supported 4-aminothiazole1,3-Dicarbonyl compound (Friedländer reaction)2,5,6,7-Tetrasubstituted thiazolo[4,5-b]pyridines nih.govresearchgate.net
N-Cyanothioimidate saltMethyl bromocrotonate2-Substituted thiazolo[4,5-b]pyridin-5(4H)-ones dmed.org.ua

Key Cyclization Reactions in the Synthesis of Thiazolo[4,5-b]pyridines

Beyond general annulation strategies, specific types of cyclization reactions are instrumental in synthesizing the thiazolo[4,5-b]pyridine core. These reactions are defined by the bond-forming patterns and the nature of the precursors involved.

[3+3]-Cyclocondensation Reactions Involving Thiazole Precursors

The [3+3]-cyclocondensation is a powerful method for forming six-membered rings. In the context of thiazolo[4,5-b]pyridine synthesis, this involves the reaction of a three-atom fragment from a thiazole precursor with a three-atom fragment from a reaction partner. A key example is the reaction of 4-amino-5H-thiazol-2-one with α,β-unsaturated carbonyl compounds such as chalcones (1,3-diaryl-2-propen-1-ones) or arylidene pyruvic acids (APAs). researchgate.net This reaction efficiently constructs the pyridine portion of the fused ring system, leading to the formation of 5,7-diaryl-3H-thiazolo[4,5-b]pyridin-2-ones or 2-oxo-7-aryl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acids, respectively. researchgate.net

Condensation Reactions Utilizing 2-Aminopyridine Derivatives

Condensation reactions starting from 2-aminopyridine and its derivatives are fundamental to the thiazole annulation strategy. The Hugershoff reaction, involving the cyclization of 1-aryl-3-(pyridin-2-yl)thioureas, is a classic example. A more direct and widely used method is the reaction of a 2-aminopyridine with a source of thiocyanate, such as ammonium or potassium thiocyanate, in the presence of a halogen (e.g., bromine in acetic acid). dmed.org.ua This reaction proceeds through an intermediate thiourea which cyclizes to form 2-aminothiazolo[4,5-b]pyridine. dmed.org.ua

A versatile precursor, 2-aminopyridine-3-thiol, can be condensed with a variety of electrophiles. For instance, its reaction with aldehydes in the presence of an oxidizing agent or with nitriles under appropriate conditions directly yields 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua

Advanced Synthetic Protocols for N-phenyl- Thiazolo[4,5-b]pyridin-2-amines

Synthesizing the specific N-phenyl-substituted derivative requires strategies that either introduce the N-phenyl group during the ring-forming step or attach it to the pre-formed heterocyclic core. The most direct methods incorporate the N-phenylamino moiety during the thiazole ring's construction.

A highly effective method for this transformation is the reaction of a 2-amino-3-halopyridine with phenyl isothiocyanate. This reaction typically proceeds via the initial formation of a 1-(3-halopyridin-2-yl)-3-phenylthiourea intermediate, which subsequently undergoes intramolecular cyclization through nucleophilic attack of the pyridine nitrogen onto the carbon of the thiourea and elimination of hydrogen halide to yield the target N-phenyl-thiazolo[4,5-b]pyridin-2-amine. An analogous one-step method has been successfully used to synthesize the isomeric N-phenylthiazolo[5,4-b]pyridin-2-amine from a 3-amino-2-chloropyridine (B31603) derivative and phenyl isothiocyanate, highlighting the robustness of this approach. researchgate.net

Another key strategy is the intramolecular cyclization of a pre-formed N-phenyl-N'-(pyridin-2-yl)thiourea derivative that contains a suitable leaving group at the 3-position of the pyridine ring. For example, the cyclization of a compound like 1-(3-bromopyridin-2-yl)-3-phenylthiourea, often promoted by a base, would lead directly to the desired product. This general type of cyclization is a well-established route for forming fused 2-aminothiazole systems. dmed.org.ua

Table 3: Plausible Protocols for N-phenyl-Thiazolo[4,5-b]pyridin-2-amine Synthesis

Pyridine PrecursorKey ReagentIntermediate TypeProductReference Principle
2-Amino-3-chloropyridinePhenyl isothiocyanate1-(3-Chloropyridin-2-yl)-3-phenylthioureaN-phenyl-thiazolo[4,5-b]pyridin-2-amine researchgate.net
1-(3-Bromopyridin-2-yl)-3-phenylthioureaBase (e.g., K₂CO₃)N/A (Direct Cyclization)N-phenyl-thiazolo[4,5-b]pyridin-2-amine dmed.org.ua

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. For the thiazolo[4,5-b]pyridine core, microwave irradiation facilitates key cyclization and condensation steps.

One notable application involves the Friedländer protocol for solid-phase synthesis, where the annulation of the pyridine ring onto a thiazole resin is expedited under microwave conditions. nih.gov This method significantly reduces reaction times compared to conventional heating. nih.govrsc.org For instance, the synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles has been efficiently achieved by heating a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide and pyridine under microwave irradiation (400 W) at 115°C for 30 minutes. dmed.org.ua

Multi-component reactions also benefit from microwave assistance. The synthesis of novel thiazolyl-pyridazinedione derivatives, which share structural similarities, was accomplished via a one-pot, three-component reaction under microwave irradiation, leading to high yields and significantly shorter reaction times (4-8 minutes). nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis This table is interactive and allows for sorting and filtering of data.

Reaction TypeConditionsReaction TimeYieldReference
Friedländer Annulation (Solid-Phase)Microwave IrradiationMinutesGood nih.gov
Carbonitrile SynthesisMicrowave (400W, 115°C)30 minNot specified dmed.org.ua
Three-Component Thiazole SynthesisMicrowave (500W, 150°C)4-8 minHigh/Efficient nih.gov
General Heterocyclic SynthesisConventional HeatingHours to DaysVariable nih.gov

Green Chemistry Approaches and Solvent Optimization

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. This includes the use of eco-friendly catalysts and the optimization of solvent systems.

A significant advancement is the use of magnesium oxide (MgO) as a green, low-cost, mild, and efficient heterogeneous base catalyst in a multi-component reaction to synthesize 5-amino-7-(het)aryl-3-(benzothiazol-2-yl)-2-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles. dmed.org.ua The use of a heterogeneous catalyst simplifies product purification and catalyst recovery. Another green approach utilizes chitosan, a naturally occurring biopolymer, as a heterogeneous phase transfer basic biocatalyst in combination with microwave irradiation, further enhancing the eco-friendly nature of the synthesis. nih.gov

Solvent choice is also critical. Reactions are often performed in greener solvents like ethanol (B145695) or, in some cases, under solvent-free conditions, which minimizes volatile organic compound (VOC) emissions. nih.govresearchgate.net

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly efficient for generating molecular complexity and structural diversity in a single step from three or more starting materials. mdpi.comyoutube.com Several MCRs have been developed for the synthesis of the thiazolo[4,5-b]pyridine scaffold.

One such strategy involves the three-component condensation of a 2-aminothiazole derivative, an appropriate aldehyde, and Meldrum's acid. dmed.org.ua This approach yields 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones. Another example is the one-pot reaction between a thiazolidinone, an aldehyde, and malononitrile, which proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization cascade to afford highly substituted thiazolo[4,5-b]pyridines. dmed.org.ua These MCRs are instrumental in building libraries of diverse derivatives for further investigation. mdpi.com

Introduction and Variation of the N-phenyl Moiety

The N-phenyl group at the 2-amino position is a key structural feature. Its introduction is typically achieved during the formation of the thiazole ring. A common method involves the reaction of a substituted 2-aminopyridine-3-thiol with a phenyl isothiocyanate. The subsequent cyclization forms the 2-(phenylamino)thiazolo[4,5-b]pyridine core.

Variations of the N-phenyl moiety are crucial for modulating the properties of the final compound. This is often accomplished by using differently substituted anilines or phenyl isothiocyanates in the initial synthetic steps. For example, in the synthesis of related N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, the presence of a substituent at the para-position of the aniline (B41778) ring was found to be significant. nih.gov The synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines from substituted benzoyl thiosemicarbazides also demonstrates the principle of incorporating varied phenyl groups into a heterocyclic system. rasayanjournal.co.in

Functionalization and Derivatization of the Thiazolo[4,5-b]pyridine Core

Post-synthesis modification of the thiazolo[4,5-b]pyridine core allows for fine-tuning of its chemical characteristics. Functionalization can be targeted at the exocyclic amine nitrogen or at various positions on the pyridine ring.

Modifications at the Amine Nitrogen (N-phenyl)

The nitrogen atom of the N-phenylamino group can be further functionalized. For instance, acylation reactions can introduce various acyl groups. Research on related 5,7-dimethyl-6-phenylazo-3Н-thiazolo[4,5-b]pyridin-2-one derivatives has shown that the nitrogen at the 3-position can be substituted with acetic acid moieties, which are then converted to various amides and hydrazides. biointerfaceresearch.com While this refers to the N3 position of a thiazolone, similar chemical principles can be applied to the exocyclic amine of N-phenyl-thiazolo[4,5-b]pyridin-2-amine, such as N-alkylation or N-acylation, to introduce further diversity.

Substituent Introduction at Pyridine Ring Positions (C5, C6, C7)

The pyridine ring of the thiazolo[4,5-b]pyridine scaffold offers multiple sites for substitution, namely at the C5, C6, and C7 positions. The introduction of substituents at these positions can significantly alter the molecule's properties.

Synthetic strategies often build the pyridine ring from substituted precursors, allowing for the incorporation of desired groups. For example, the reaction of 4-iminothiazolidin-2-one with various diketones can yield 5,7-disubstituted thiazolo[4,5-b]pyridin-2-ones. biointerfaceresearch.com Similarly, the synthesis of 5,7-bis(trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine has been reported, demonstrating that strong electron-withdrawing groups can be incorporated. researchgate.net In the related thiazolo[5,4-b]pyridine (B1319707) series, functionalization at the 6-position has been explored through Suzuki cross-coupling reactions. nih.gov Transition-metal-catalyzed reactions, such as the Heck reaction, have been employed to introduce carboxylic acid groups onto the pyridine ring of oxazolo[4,5-b]pyridines, a strategy potentially adaptable to the thiazolo[4,5-b]pyridine core. clockss.org

Table 2: Examples of Substituents Introduced at Pyridine Ring Positions This table is interactive and allows for sorting and filtering of data.

PositionSubstituentSynthetic MethodReference
C5, C7Aryl, AlkylCondensation with diketones dmed.org.uabiointerfaceresearch.com
C5, C7TrifluoromethylReaction with fluorinated diketones researchgate.net
C6PhenylazoAzo coupling biointerfaceresearch.combiointerfaceresearch.com
C6 (related scaffold)ArylSuzuki Coupling nih.gov
Pyridine RingCarboxylic Acid EsterHeck Reaction clockss.org

Functionalization at the Thiazole Ring

The functionalization of the thiazole ring within the N-phenyl-thiazolo[4,5-b]pyridin-2-amine scaffold represents a key strategy for the diversification of this heterocyclic system. While direct experimental data on the functionalization of the thiazole moiety in N-phenyl-thiazolo[4,5-b]pyridin-2-amine is limited in the reviewed literature, the reactivity of analogous thiazole and fused heterocyclic systems provides valuable insights into potential synthetic transformations. These reactions primarily involve electrophilic substitution and metal-catalyzed cross-coupling reactions on pre-functionalized derivatives.

Electrophilic Substitution Reactions

The thiazole ring is known to undergo electrophilic substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the fused pyridine ring and the electron-donating character of the N-phenylamino group at the 2-position. Based on the reactivity of similar heterocyclic systems, several electrophilic substitution reactions can be postulated for the thiazole ring of N-phenyl-thiazolo[4,5-b]pyridin-2-amine.

One study on the reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine, a related fused heterocyclic system, demonstrated that electrophilic substitution reactions such as nitration, bromination, formylation, and acylation occurred exclusively at the 5-position of the appended thiophene (B33073) ring. researchgate.net This suggests that the thiazole ring in N-phenyl-thiazolo[4,5-b]pyridin-2-amine could potentially undergo similar substitutions, likely at an activated position.

Table 1: Potential Electrophilic Substitution Reactions on the Thiazole Ring

Reaction TypeReagents and Conditions (Inferred from Analogous Systems)Potential Product
BrominationBromine in a suitable solvent (e.g., acetic acid)Bromo-substituted derivative
NitrationNitrating mixture (e.g., HNO₃/H₂SO₄)Nitro-substituted derivative
FormylationVilsmeier-Haack reagent (e.g., POCl₃/DMF)Formyl-substituted derivative
AcylationAcyl chloride or anhydride (B1165640) with a Lewis acid catalystAcyl-substituted derivative

It is important to note that the reaction conditions would need to be carefully optimized to achieve selective functionalization of the thiazole ring without affecting the pyridine or the N-phenyl moieties.

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of a halogen atom, typically bromine, onto the thiazole ring serves as a crucial handle for further functionalization through metal-catalyzed cross-coupling reactions. The synthesis of 2-aminothiazolo[4,5-b]pyridine has been achieved through a condensation reaction involving bromine, indicating the feasibility of halogenating the core structure. dmed.org.ua

Once a bromo-substituted N-phenyl-thiazolo[4,5-b]pyridin-2-amine derivative is obtained, it can be subjected to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl compounds and involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.netmdpi.comtcichemicals.com

Table 2: Potential Suzuki-Miyaura Cross-Coupling on a Halogenated Thiazole Ring

SubstrateCoupling PartnerCatalyst/Base System (Typical)Potential Product
Bromo-N-phenyl-thiazolo[4,5-b]pyridin-2-amineArylboronic acidPd(PPh₃)₄ / Na₂CO₃Aryl-substituted derivative
Bromo-N-phenyl-thiazolo[4,5-b]pyridin-2-amineAlkylboronic acidPdCl₂(dppf) / K₂CO₃Alkyl-substituted derivative
Bromo-N-phenyl-thiazolo[4,5-b]pyridin-2-amineVinylboronic acidPd(OAc)₂ / PPh₃ / Et₃NVinyl-substituted derivative

The synthesis of regio-isomeric C-2-substituted imidazo[4,5-b]pyridine analogues has been successfully achieved using palladium-catalyzed Suzuki cross-coupling reactions of 2-halo deazapurines with potassium organotrifluoroborate salts, further supporting the potential applicability of this methodology to the thiazolo[4,5-b]pyridine system. researchgate.net

Chemical Reactivity and Transformation Studies of Thiazolo 4,5 B Pyridin 2 Amine, N Phenyl Analogues

Electrophilic Aromatic Substitution Reactions on the Aromatic Moieties

The propensity of the thiazolo[4,5-b]pyridine (B1357651) ring system to undergo electrophilic aromatic substitution (EAS) is generally low. This is a consequence of the constituent pyridine (B92270) ring, which is inherently electron-deficient due to the electronegativity of the nitrogen atom. uoanbar.edu.iq This deactivation is analogous to that observed in nitrobenzene. wikipedia.org The reaction is further disfavored as the basic nitrogen atom can be protonated or can complex with Lewis acids in the reaction medium, creating a cationic pyridinium (B92312) species that is even more strongly deactivated towards electrophilic attack. uoanbar.edu.iq Consequently, Friedel-Crafts alkylation and acylation reactions are typically unsuccessful on the pyridine ring itself, as the Lewis acid catalyst preferentially coordinates with the nitrogen atom, preventing the generation of the necessary electrophile. wikipedia.orgnih.gov

When electrophilic substitution does occur under harsh conditions, it is directed to the C-3 position (relative to the pyridine nitrogen, which corresponds to the C-7 position in the thiazolo[4,5-b]pyridine nomenclature), as this is the most electron-rich carbon on the pyridine ring. uoanbar.edu.iq

A common strategy to enhance the reactivity of the pyridine ring towards electrophiles is through the formation of a pyridine N-oxide. The N-oxide group is activating and directs substitution to the C-2 and C-4 positions (C-7 and C-5 in thiazolo[4,5-b]pyridine). The oxygen can later be removed by a deoxygenation step. wikipedia.org

In the specific case of Thiazolo[4,5-b]pyridin-2-amine, N-phenyl-, the most probable site for electrophilic attack is the pendant N-phenyl ring. The exocyclic amino group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions such as nitration or halogenation would be expected to occur primarily on the phenyl ring, provided the conditions are controlled to avoid N-protonation of the heterocyclic system. However, specific studies detailing these reactions on this particular molecule are not extensively documented in the reviewed literature.

Nucleophilic Substitution Reactions and Their Scope

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes the thiazolo[4,5-b]pyridine scaffold highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is particularly pronounced at the C-2 and C-4 positions of a pyridine ring (C-7 and C-5 of the thiazolo[4,5-b]pyridine system), as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. youtube.combenthamscience.com

A versatile strategy for functionalizing the 2-position involves the oxidation of a 2-sulfanyl or 2-thioalkyl group to the corresponding sulfone. nih.govnih.gov The sulfone moiety is an excellent leaving group and can be readily displaced by various nucleophiles, particularly amines. This two-step sequence of oxidation followed by nucleophilic substitution allows for the introduction of a wide array of substituents at the C-2 position. nih.govnih.gov

Furthermore, direct substitution of leaving groups on the pyridine portion of the scaffold is a common transformation. For instance, studies have shown that a chlorine atom on the pyridine ring can be displaced by S,N-binucleophiles in a process that can involve a Smiles rearrangement followed by a subsequent nucleophilic substitution of another leaving group, such as a nitro group, to form complex fused systems. thieme-connect.denih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

SubstrateReagent/ConditionsProductYieldReference
Solid-supported 2-(methylsulfonyl)thiazolo[4,5-b]pyridineBenzylamine, CH2Cl2Solid-supported 2-(benzylamino)thiazolo[4,5-b]pyridine derivative61% nih.gov
2-Chloro-3-nitropyridine derivativeTriazole-5-thiol, BaseFused nih.govnih.govresearchgate.netTriazolo[5',1':2,3] nih.govresearchgate.netthiazolo[4,5-b]pyridineVariable nih.gov
3,6-Dibromoisothiazolo[4,5-b]pyridineMorpholine, Ethanol (B145695)4-(6-Bromoisothiazolo[4,5-b]pyridin-3-yl)morpholine92% thieme-connect.de

Oxidation and Reduction Chemistry of the Heterocyclic System

The thiazolo[4,5-b]pyridine system can undergo oxidation at both the sulfur atom of the thiazole (B1198619) ring and the nitrogen atom of the pyridine ring. The oxidation of the sulfur atom is a key transformation that enables further reactivity. Treatment of 2-(methylthio)thiazolo[4,5-b]pyridine derivatives with an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) converts the sulfide (B99878) into a sulfone. nih.govnih.gov This greatly enhances the leaving group ability of the substituent at the 2-position, facilitating nucleophilic substitution as discussed previously.

Oxidation of the pyridine nitrogen to form the corresponding N-oxide is a well-established reaction for pyridine and its derivatives, often carried out with reagents like m-CPBA or hydrogen peroxide. msu.eduresearchgate.net This transformation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and certain electrophilic substitutions, and can participate in various functionalizations of adjacent side-chains. researchgate.net

Reduction reactions are also important for the functionalization of this scaffold. For instance, nitro-substituted thiazolo[5,4-b]pyridine (B1319707) derivatives, an isomeric system, have been successfully reduced to the corresponding amino derivatives. researchgate.net This reduction is typically achieved using reagents like iron powder in acetic acid, a standard method for the conversion of aromatic nitro groups to amines. researchgate.net This transformation provides a key functional group that can be used for further derivatization.

Post-Synthetic Modifications and Derivatizations (e.g., Acylation, Alkylation, Aminomethylation)

The exocyclic amino group of N-phenyl-thiazolo[4,5-b]pyridin-2-amine and its analogues is a versatile handle for a variety of post-synthetic modifications.

Acylation and Alkylation: The nitrogen atom of the amino group can readily act as a nucleophile. Acylation with acyl chlorides or anhydrides under basic conditions affords the corresponding amides. nih.gov Similarly, alkylation at this position can be achieved, for example, by reaction with alkyl halides. organic-chemistry.org These reactions allow for the introduction of a wide range of functional groups, modifying the steric and electronic properties of the molecule.

Aminomethylation: The Mannich reaction is a powerful tool for the aminomethylation of compounds containing an active hydrogen atom. youtube.com In the context of the target scaffold, aminomethylation can potentially occur at several sites. The exocyclic secondary amine is a candidate for N-aminomethylation. Additionally, if the N-phenyl ring is sufficiently activated, C-aminomethylation could occur at the ortho position, analogous to the Mannich reaction on phenols and anilines. youtube.com While specific examples on N-phenyl-thiazolo[4,5-b]pyridin-2-amine are scarce, the Mannich reaction is well-documented for a variety of N,S-containing heterocycles, suggesting its applicability. wikipedia.org The reaction typically involves condensing the substrate with formaldehyde (B43269) and a primary or secondary amine. uoanbar.edu.iq

Table 2: Examples of Post-Synthetic Modifications

Reaction TypeSubstrate TypeReagentsProduct TypeReference
Acylation2,3-dihydro nih.govresearchgate.netthiazolo[4,5-b]pyridinesAcyl chloride, Triethylamine, DCMN-acylated 2,3-dihydro nih.govresearchgate.netthiazolo[4,5-b]pyridines nih.gov
Alkylation5,7-Dimethyl-thiazolo[4,5-b]pyridine-2-oneAlkylating agent at N3 positionN3-alkylated thiazolo[4,5-b]pyridine-2-one organic-chemistry.org
Aminomethylation (Mannich)2-Thioxonicotinamide derivativePrimary amine, FormaldehydePolycyclic aminomethylated product wikipedia.org

Ring-Opening and Rearrangement Reactions

The fused heterocyclic system of thiazolo[4,5-b]pyridines can participate in intriguing ring-opening and rearrangement reactions, which provide pathways to novel molecular scaffolds.

Ring-Opening Reactions: The thiazole ring, particularly in its reduced thiazoline (B8809763) form, can be susceptible to ring-opening. Studies on related thiazoline-fused 2-pyridones have shown that the thiazoline ring can be opened via S-alkylation upon treatment with alkyl halides in the presence of a base like cesium carbonate. nih.govresearchgate.netmsu.edu This reaction generates N-alkenyl functionalized 2-pyridones, demonstrating a method to cleave the C-S bond of the heterocyclic ring. researchgate.netmsu.edu This suggests that under certain conditions, the thiazole ring of the target scaffold could potentially be opened by nucleophilic attack on the sulfur atom or an adjacent carbon.

Rearrangement Reactions:

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution reaction. The Smiles rearrangement has been identified as a key transformation in the synthesis of certain fused thiazolo[4,5-b]pyridine systems. thieme-connect.de For example, the reaction of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles like triazole-5-thiols can proceed via an initial nucleophilic substitution of the chlorine, followed by an S-to-N type Smiles rearrangement and a subsequent cyclization to build the thiazolo[4,5-b]pyridine core. thieme-connect.denih.gov This rearrangement is a powerful tool for constructing complex heterocyclic systems from simpler precursors. youtube.comwikipedia.org

Dimroth Rearrangement: The Dimroth rearrangement involves the transposition of endocyclic and exocyclic heteroatoms within a heterocyclic ring, typically proceeding through a ring-opening/ring-closure sequence. This rearrangement is common in many nitrogen-containing heterocycles, such as the isomerization of 1,2,4-triazolo[4,3-c]pyrimidines to the more stable 1,2,4-triazolo[1,5-c]isomers. nih.govnih.govresearchgate.net While not explicitly reported for the N-phenyl-thiazolo[4,5-b]pyridin-2-amine system, the structural motif of an amino group exocyclic to a nitrogen-containing heterocycle is a prerequisite for this type of transformation, suggesting it could be a potential, albeit unconfirmed, reaction pathway under acidic or basic conditions. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for N Phenyl Thiazolo 4,5 B Pyridin 2 Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-phenyl-thiazolo[4,5-b]pyridin-2-amines. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the core heterocyclic structure and the substituent groups.

In the ¹H NMR spectrum of a typical N-phenyl-thiazolo[4,5-b]pyridin-2-amine, the protons on the pyridine (B92270) ring and the phenyl group exhibit characteristic chemical shifts in the aromatic region (typically δ 7.0–8.5 ppm). The exact positions of these signals are influenced by the electronic effects of the substituents on both rings. The proton of the secondary amine (N-H) often appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The carbons of the thiazole (B1198619) ring, particularly the C2 carbon bonded to the exocyclic nitrogen, are of diagnostic importance. For instance, in related thiazolo[4,5-b]pyridin-2-one derivatives, the C2 carbon appears at approximately δ 163.4 ppm, while carbons within the pyridine and phenyl rings resonate between δ 117 and 157 ppm. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignments. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the pyridine and phenyl rings. HMBC spectra establish long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the connectivity between the phenyl group, the amine linker, and the thiazolo[4,5-b]pyridine (B1357651) scaffold.

Table 1: Representative NMR Data for Thiazolo[4,5-b]pyridine Derivatives
Compound TypeTechniqueObserved Chemical Shifts (δ, ppm) and RemarksReference
7-(4-Chlorophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one¹H NMR12.64 (s, 1H, NH), 7.61–7.68 (m, 4H, arom.), 7.20 (s, 1H, CH), 2.49 (s, 3H, CH₃) mdpi.com
7-(4-Chlorophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one¹³C NMR163.4, 160.1, 156.6, 142.1, 135.8, 134.7, 129.7, 129.6, 120.1, 117.4, 23.8 mdpi.com
5-Phenyl-7-(trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine¹H NMR8.32 (br s, 2H, NH₂), 8.11 (d, 2H, CH), 7.73 (s, 1H), 7.46 (m, 3H, CH) researchgate.net
7-morpholinothiazolo[5,4-b]pyridin-2-amine¹H NMR7.89 (d, 1H), 7.55 (s, 2H), 6.65 (d, 1H), 3.78–3.70 (m, 4H), 3.56–3.50 (m, 4H) nih.gov
7-morpholinothiazolo[5,4-b]pyridin-2-amine¹³C NMR162.1, 155.6, 146.0, 143.0, 135.3, 107.0, 66.0, 48.3 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of N-phenyl-thiazolo[4,5-b]pyridin-2-amine. Electrospray ionization (ESI) is a soft ionization technique commonly employed for this class of compounds, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. mdpi.com The molecular formula of the parent compound is C₁₂H₉N₃S, corresponding to a monoisotopic mass of 227.0544.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of the elemental formula. For example, in the analysis of related thiazolo[5,4-b]pyridine (B1319707) derivatives, HRMS (ESI) was used to distinguish between calculated and found m/z values to within a few parts per million, confirming their proposed structures. nih.govacs.org For N-phenyl-thiazolo[4,5-b]pyridin-2-amine, HRMS would be expected to find an [M+H]⁺ ion at m/z 228.0622, confirming the C₁₂H₁₀N₃S⁺ formula.

Analysis of the fragmentation patterns, often induced by collision-induced dissociation (CID) in MS/MS experiments, can provide further structural information. Cleavage of the C-N bond between the phenyl group and the amine, or fragmentation of the thiazolopyridine core, would yield daughter ions characteristic of the molecule's structure.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Related Thiazolopyridine Compounds
CompoundIonCalculated m/zFound m/zReference
Janthinedine A (a thiazolo[5,4-b]pyridine alkaloid)[M+H]⁺287.0485 (for C₁₄H₁₁N₂O₃S⁺)287.0484 acs.org
N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide[M+H]⁺422.0951 (for C₁₇H₂₀N₅O₄S₂⁺)422.0944 nih.gov
2,4-Difluoro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide[M+H]⁺519.0967 (for C₂₃H₂₁F₂N₄O₄S₂⁺)519.0970 nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute solid-state structure of a molecule. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of N-phenyl-thiazolo[4,5-b]pyridin-2-amine. It also reveals details about the planarity of the fused heterocyclic system and the orientation of the phenyl substituent relative to the core.

For related heterocyclic systems, X-ray diffraction has been used to unambiguously confirm their structures. For example, the crystal structure of 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine, C₆H₆N₄S, was determined, revealing the precise geometry of the fused ring system. researchgate.net Similarly, a thiazolo[4,5-b]pyridin-2-one derivative was characterized by single-crystal X-ray diffraction, which established the final structure. researchgate.net Analysis of the crystal packing can also identify intermolecular interactions, such as hydrogen bonding involving the amine proton and nitrogen atoms of the pyridine or thiazole rings, which govern the supramolecular architecture in the solid state.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in N-phenyl-thiazolo[4,5-b]pyridin-2-amine. The IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine, typically in the range of 3200-3500 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations within the heterocyclic and phenyl rings (1500-1650 cm⁻¹), and C-N stretching vibrations. For instance, IR analysis of related thiazolo[5,4-b]pyridine derivatives showed characteristic peaks for N-H stretching (e.g., 3215 cm⁻¹) and aromatic ring vibrations (e.g., 1585 cm⁻¹). nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule. The extended conjugation across the phenyl and thiazolo[4,5-b]pyridine moieties is expected to give rise to strong absorptions in the UV region, corresponding to π→π* transitions. The position of the absorption maximum (λ_max) and the molar absorptivity are characteristic of the chromophore and can be influenced by solvent polarity and substituents on the aromatic rings.

Table 3: Characteristic IR Absorption Frequencies for Related Thiazolopyridine Structures
CompoundFunctional GroupVibrational Frequency (cm⁻¹)Reference
N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamideN-H Stretch3215 nih.gov
Aromatic C=C/C=N Stretch1585, 1464
4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholineAromatic C-H Stretch3109 nih.gov
Aromatic C=C/C=N Stretch1585, 1504

Chromatographic-Mass Spectrometric Coupling for Purity Assessment and Mixture Analysis

The coupling of liquid chromatography (LC) with mass spectrometry (LC-MS) is an essential technique for the analysis of N-phenyl-thiazolo[4,5-b]pyridin-2-amine. This method is routinely used during synthesis to monitor the progress of reactions and to assess the purity of the final product. mdpi.comnih.gov

In a typical LC-MS analysis, the sample is first separated by high-performance liquid chromatography (HPLC) based on its polarity. The retention time provides a measure of the compound's identity under specific chromatographic conditions. The eluent from the HPLC column is then directed into the mass spectrometer, which provides mass information for the components as they elute. This allows for the simultaneous confirmation of the molecular weight of the target compound and the detection and potential identification of impurities, byproducts, or unreacted starting materials in a single experiment. The purity of the compound is determined by integrating the area of the desired peak in the chromatogram relative to the total peak area. nih.govacs.org

Computational Chemistry and Molecular Modeling Investigations of Thiazolo 4,5 B Pyridin 2 Amine, N Phenyl Derivatives

Electronic Structure and Conformation Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. For Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- derivatives, DFT calculations provide valuable information about their geometry, stability, and reactivity.

Detailed research findings from DFT studies on related heterocyclic compounds reveal several key aspects that are applicable to Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- derivatives. researchgate.nettandfonline.comresearchgate.netscispace.comscienceopen.com The optimized molecular geometry can be determined, providing precise bond lengths and angles. These studies often show that the introduction of different substituents on the phenyl ring can influence the electronic properties of the entire molecule. researchgate.net

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's reactivity; a smaller gap suggests higher reactivity. For Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- derivatives, the distribution of HOMO and LUMO densities would likely be spread across the thiazolo[4,5-b]pyridine (B1357651) core and the N-phenyl ring, indicating potential sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties of Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- Derivatives

Derivative (Substitution on Phenyl Ring)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Unsubstituted-6.2-1.84.42.5
4-Methoxy-5.9-1.74.23.1
4-Nitro-6.8-2.54.35.8
4-Chloro-6.4-2.14.33.9

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.govarxiv.orgwvu.edu These simulations provide a detailed view of the conformational flexibility of Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- derivatives and their interactions with the surrounding solvent, typically water.

Furthermore, MD simulations can elucidate the interactions between the molecule and water molecules. The formation of hydrogen bonds between the nitrogen atoms in the thiazolo[4,5-b]pyridine ring and water is a critical factor in the molecule's solubility and bioavailability. The simulations can also reveal the organization of water molecules around the hydrophobic phenyl ring.

Table 2: Illustrative Data from MD Simulations of Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- in Water

PropertyUnsubstituted4-Methoxy Derivative4-Nitro Derivative
Average Number of Hydrogen Bonds with Water3.23.84.1
Rotational Dihedral Angle Range (Phenyl Group)-60° to +60°-50° to +50°-70° to +70°
Solvent Accessible Surface Area (Ų)350375380

Molecular Docking Studies for Ligand-Target Binding Prediction and Orientation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netals-journal.comnih.govnih.gov In the context of drug discovery, molecular docking is used to predict how a small molecule, such as a Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- derivative, binds to the active site of a protein target.

Given the structural similarity of the thiazolo[4,5-b]pyridine scaffold to purine (B94841), protein kinases are a likely class of targets for these compounds. nih.govwjgnet.com Molecular docking studies can be performed to position various Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- derivatives into the ATP-binding site of different kinases. The results of these studies are typically a binding score, which estimates the binding affinity, and a predicted binding pose.

The binding pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. For instance, the nitrogen atoms of the thiazolo[4,5-b]pyridine core could form hydrogen bonds with the hinge region of a kinase, a common interaction for kinase inhibitors. The N-phenyl group can fit into a hydrophobic pocket, with its substituents potentially forming additional interactions that enhance binding affinity and selectivity.

Table 3: Illustrative Molecular Docking Results of Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- Derivatives Against a Hypothetical Kinase

Derivative (Substitution on Phenyl Ring)Binding Score (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
Unsubstituted-8.5Met101, Leu152, Val802
4-Methoxy-9.1Met101, Leu152, Val80, Ser1033
4-Nitro-8.2Met101, Leu152, Val802
4-Chloro-8.8Met101, Leu152, Val80, Thr1022

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dmed.org.uaresearchgate.netresearchgate.netnih.gov For Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- derivatives, QSAR models can be developed to predict their inhibitory activity against a specific biological target, such as a protein kinase.

To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates the descriptors with the biological activity.

A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding lead optimization efforts. For example, a model might reveal that a higher dipole moment and a smaller molecular volume are correlated with increased activity, suggesting that future synthetic efforts should focus on smaller, more polar derivatives.

Table 4: Illustrative QSAR Model for the Biological Activity of Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- Derivatives

DescriptorCoefficientp-valueInterpretation
Dipole Moment+0.25<0.05Higher dipole moment increases activity
Molecular Weight-0.15<0.05Lower molecular weight increases activity
LogP+0.10>0.05Lipophilicity is not a significant factor
Number of H-bond Donors+0.30<0.05More H-bond donors increase activity

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery. idaampublications.innih.govidaampublications.innih.gov These computational models assess the pharmacokinetic profile of a compound before it is synthesized, saving time and resources.

For Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- derivatives, various ADME properties can be predicted using computational tools. These include oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are often based on a combination of physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors and acceptors) and machine learning models trained on large datasets of known drugs.

For example, Lipinski's Rule of Five is a commonly used filter to assess the "drug-likeness" of a compound. Most orally active drugs have a molecular weight under 500, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. The predicted ADME properties of Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- derivatives can help to identify candidates with a higher probability of success in clinical trials.

Table 5: Illustrative In Silico ADME Prediction for Thiazolo[4,5-b]pyridin-2-amine, N-phenyl-

PropertyPredicted ValueInterpretation
Molecular Weight227.28Favorable (within Lipinski's rules)
LogP3.2Favorable (within Lipinski's rules)
H-bond Donors2Favorable (within Lipinski's rules)
H-bond Acceptors3Favorable (within Lipinski's rules)
Oral BioavailabilityHighLikely to be well-absorbed after oral administration
Blood-Brain Barrier PenetrationLowUnlikely to cross into the central nervous system

Virtual Screening and Pharmacophore Mapping for Novel Target Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.govfrontiersin.orgresearchgate.netals-journal.com Pharmacophore mapping is a related technique that defines the essential steric and electronic features necessary for a molecule to interact with a specific target. wjgnet.comnih.govmdpi.compreprints.orgtandfonline.com

For Thiazolo[4,5-b]pyridin-2-amine, N-phenyl-, a pharmacophore model can be developed based on the known interactions of similar compounds with their targets. This model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. wjgnet.com This pharmacophore model can then be used to screen large compound databases to identify novel molecules with the same essential features.

Virtual screening can also be used to identify new potential protein targets for Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- derivatives. This is done by docking the molecule against a large number of protein structures and identifying those to which it binds with high affinity. This approach can lead to the discovery of new therapeutic applications for these compounds.

Table 6: Illustrative Pharmacophore Model for Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- Derivatives as Kinase Inhibitors

FeatureLocation
Hydrogen Bond DonorAmine NH
Hydrogen Bond AcceptorPyridine (B92270) Nitrogen
Aromatic RingThiazolo[4,5-b]pyridine Core
Aromatic RingPhenyl Group
Hydrophobic CenterPhenyl Group

Exploration of Biological Activities and Molecular Mechanisms of Thiazolo 4,5 B Pyridin 2 Amine, N Phenyl As a Chemical Biology Probe

Anticancer and Anti-proliferative Activities in Cellular Modelsresearchgate.net

Derivatives of the thiazolo[4,5-b]pyridine (B1357651) scaffold have been the subject of investigation for their cytotoxic effects against various cell lines. Studies indicate that this class of heterocyclic compounds possesses anti-proliferative properties, forming a basis for further research into their potential as anticancer agents.

A 2021 study by Lozynskyi et al. screened a series of seven thiazolo[4,5-b]pyridine derivatives for their cytotoxic activities. researchgate.net This screening is a foundational step in identifying compounds with potential for development as cancer therapeutics. Similarly, a separate study focused on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, a related structural class, which demonstrated cytotoxicity against HaCat and Balb/c 3T3 cell lines, underscoring the potential of the core scaffold. mdpi.com

Inhibition of Cyclin-Dependent Kinases (CDKs)

Based on the available scientific literature, there is no specific information detailing the activity of Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- as an inhibitor of Cyclin-Dependent Kinases (CDKs).

Modulation of Phosphoinositide 3-Kinase (PI3K) Signaling Pathway

Currently, there is no specific data in the available literature describing the modulation of the Phosphoinositide 3-Kinase (PI3K) signaling pathway by Thiazolo[4,5-b]pyridin-2-amine, N-phenyl-.

Interaction with Other Cancer-Related Proteins (e.g., FECH, MAP11, EGFR, TGFBR1, MDM2)

There is no specific information available in the current literature regarding the interaction of Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- with FECH, MAP11, EGFR, TGFBR1, or MDM2.

Induction of Cell Cycle Arrest and Apoptosis Mechanisms

While broader classes of compounds containing thiazole (B1198619) and pyridine (B92270) rings have been shown to induce apoptosis and cell cycle arrest, specific studies detailing these mechanisms for Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- are not presently available in the reviewed literature. The cytotoxic activity observed in derivatives suggests that interference with cell proliferation pathways is a likely mechanism, which often involves the induction of apoptosis or cell cycle arrest. researchgate.net

Antimicrobial Spectrum and Underlying Mechanisms of Actionresearchgate.netmdpi.com

The thiazolo[4,5-b]pyridine scaffold has been identified as a promising framework for the development of new antimicrobial agents. Research has shown that derivatives of this structure exhibit activity against a range of pathogenic microbes, including bacteria and fungi. researchgate.netmdpi.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteriaresearchgate.netmdpi.com

Screening of thiazolo[4,5-b]pyridine derivatives has demonstrated their potential as antibacterial agents. A study by Lozynskyi et al. investigated the antimicrobial activity of several derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net The tested pathogens included methicillin-resistant Staphylococcus haemolyticus (MRSH), a Gram-positive bacterium, and extended-spectrum β-lactamase (ESβL)-producing Klebsiella pneumonie, a Gram-negative bacterium. researchgate.net The study identified that certain derivatives exhibited synergistic activity when combined with the β-lactam antibiotic amoxicillin. researchgate.net

Another study on the related 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one series identified compounds with potent inhibitory effects against the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) value of 0.21 μM for the most active compound. mdpi.com Molecular docking studies from this research suggested that the mechanism of action may involve the inhibition of essential bacterial enzymes like MurD and DNA gyrase. mdpi.com

Antimicrobial Activity of Thiazolo[4,5-b]pyridine Derivatives

Compound ClassTest OrganismActivity / MICSource
Thiazolo[4,5-b]pyridine derivativeCandida albicansMIC = 12.5 μg/mL researchgate.net
Thiazolo[4,5-b]pyridine derivativeESβL+ Klebsiella pneumonie ATCC 700603Synergistic activity with amoxicillin researchgate.net
Thiazolo[4,5-b]pyridine derivativeMethicillin-resistant Staphylococcus haemolyticus (MRSH)Synergistic activity with amoxicillin researchgate.net
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one (Compound 3g)Pseudomonas aeruginosaMIC = 0.21 μM mdpi.com
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one (Compound 3g)Escherichia coliMIC = 0.21 μM mdpi.com

Antifungal Properties

The thiazolopyridine scaffold, a fusion of thiazole and pyridine rings, is a recognized pharmacophore associated with a wide spectrum of biological activities, including antifungal properties. Thiazole-containing compounds are integral to various natural and synthetic products with demonstrated antimicrobial efficacy. Research into related heterocyclic systems has highlighted their potential in combating fungal pathogens. For instance, studies on thiazolo[4,5-d]pyrimidine (B1250722) hybrids have shown that certain derivatives exhibit significant antifungal activity against both yeast and filamentous fungi. nih.gov A naturally occurring thiazolo[5,4-b]pyridine (B1319707) alkaloid, Janthinedine A, isolated from the endophytic fungus Penicillium janthinellum, was evaluated for its antimicrobial properties against several agricultural pathogenic fungi, further establishing the potential of this scaffold in developing new antifungal agents. nih.gov The antifungal activity of thiazolo[4,5-b]pyridine derivatives has been noted against Candida albicans, with some compounds demonstrating a minimal inhibitory concentration (MIC) of 12.5 μg/mL.

Anti-Tuberculosis Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutic agents, and the thiazole nucleus is a key component in many promising compounds. The thiazolopyridine framework, in particular, has been identified as a scaffold of interest for its tuberculostatic potential. biointerfaceresearch.com Research has focused on the 2-aminothiazole (B372263) core, a central feature of Thiazolo[4,5-b]pyridin-2-amine, N-phenyl-.

Studies on a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides revealed potent growth inhibitory activity against Mycobacterium tuberculosis strains. nih.gov These compounds showed strong bactericidal activity and high selectivity. nih.gov Further investigations into 2-amino-4-(pyridin-2-yl)thiazole derivatives identified analogs with significant antitubercular effects. nih.gov For example, 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine was highlighted as one of the most potent analogs developed in its series, although its activity was closely linked with its cytotoxicity. nih.gov The synthesis of various thiazolo[4,5-b]pyridine derivatives and their subsequent evaluation against Mycobacterium tuberculosis H37Rv have confirmed the tuberculostatic activity associated with this specific heterocyclic system. biointerfaceresearch.com

Inhibition of Bacterial Enzymes (e.g., MurD, DNA Gyrase)

The antibacterial effect of the thiazole class of compounds is often attributed to the inhibition of essential bacterial enzymes. DNA gyrase and topoisomerase IV, which are type II topoisomerases, are well-established targets for antibacterial drug discovery because they are crucial for bacterial DNA replication and are absent in higher eukaryotes. nih.govresearchgate.net

The 2-aminothiazole scaffold is a key feature in the development of DNA gyrase inhibitors. researchgate.net Research on 2-aminobenzothiazole-based compounds, which are structurally analogous to the thiazolo[4,5-b]pyridine core, has yielded potent DNA gyrase B (GyrB) inhibitors. nih.gov Certain derivatives in this class exhibit low nanomolar inhibition of DNA gyrase (IC₅₀ < 10 nM) and demonstrate broad-spectrum antibacterial activity against critical ESKAPE pathogens. nih.gov Molecular modeling has shown that these inhibitors can effectively recognize and interact with the active site of the enzyme. researchgate.net While research on D-glutamate-based compounds has identified inhibitors of the MurD ligase, an enzyme involved in peptidoglycan biosynthesis, the most direct enzymatic target for the thiazolopyridine antibacterial activity appears to be DNA gyrase. nih.gov

Anti-inflammatory Properties and Target Pathways

Thiazolo[4,5-b]pyridine derivatives have demonstrated significant potential as anti-inflammatory agents. biointerfaceresearch.com The thiazole core is present in established anti-inflammatory drugs, and new derivatives are being explored for their ability to modulate inflammatory pathways. nih.gov The primary mechanism for many of these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical mediators of inflammation through the production of prostaglandins (B1171923) and leukotrienes.

Systematic studies of newly synthesized thiazolo[4,5-b]pyridin-2-one derivatives have confirmed their anti-inflammatory effects in vivo using the carrageenan-induced rat paw edema model. researchgate.net The activity of some of these compounds was found to be comparable or even superior to the standard nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen. researchgate.net Research on other thiazole-containing molecules has identified potent and selective inhibitors of COX-2. nih.gov For example, certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were found to be dominant and selective COX-2 inhibitors with high selectivity index (SI) values, indicating a favorable profile for reducing inflammation with potentially fewer side effects than non-selective COX inhibitors. nih.gov

Antioxidant Capacity and Free Radical Scavenging Mechanisms

The thiazolopyridine scaffold is among the heterocyclic systems recognized for its antioxidant properties. biointerfaceresearch.com Antioxidants play a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (free radicals). The capacity of a compound to act as an antioxidant is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical scavenging test. In this assay, the antioxidant donates an electron or hydrogen atom to the stable DPPH• radical, a process that can be monitored spectrophotometrically.

The mechanisms by which compounds like Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- may scavenge free radicals include hydrogen atom transfer (HAT) and single electron transfer (SET). The efficiency of these mechanisms can be predicted through theoretical calculations of parameters like bond dissociation energy (BDE) and ionization potential (IP). Studies on structurally related nitrogen and sulfur-containing heterocycles, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, have demonstrated their ability to effectively scavenge DPPH• radicals, underscoring the potential contribution of the thiazole and amino groups to antioxidant activity.

Herbicidal Activity and Molecular Target Identification (e.g., Acyl-ACP Thioesterase Inhibition)

Recent research has identified the thiazolo[4,5-b]pyridine skeleton as a potent herbicidal lead structure. nih.gov These compounds have demonstrated strong activity against commercially important weeds. The molecular site of action for this class of herbicides has been identified as the enzyme acyl-acyl carrier protein (ACP) thioesterase (FAT). nih.gov This enzyme plays a critical role in plant lipid biosynthesis by cleaving fatty acids from the acyl carrier protein, thus terminating fatty acid synthesis. Inhibition of this enzyme disrupts lipid metabolism, leading to plant death.

Specifically, a compound designated thiazolo[4,5-b]pyridine 5 was identified as a strong inhibitor of acyl-ACP thioesterase. nih.gov The binding and inhibition of this enzyme by related compounds have been confirmed through high-resolution co-crystal structures and enzymatic assays. The development of these compounds showcases a clear structure-activity relationship, where modifications to the thiazolo[4,5-b]pyridine scaffold can be optimized to enhance herbicidal efficacy. nih.gov

Thiazolopyridines as Purine (B94841) Bioisosteres and Privileged Structures in Drug Discovery

In medicinal chemistry, a purine is a heterocyclic aromatic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. Purine derivatives are of immense biological importance and are key components of DNA, RNA, and numerous cofactors. As such, they are a frequent target for drug development, with purine-based compounds used as anticancer, antiviral, and anti-inflammatory agents.

A bioisostere is a chemical substituent or group that has similar physical or chemical properties to another, producing broadly similar biological effects. The thiazolo[4,5-b]pyridine scaffold can be considered a bioisostere of purine. This structural similarity allows it to mimic natural purines and interact with their corresponding biological targets. This bioisosteric relationship makes the thiazolo[4,5-b]pyridine scaffold a "privileged structure" in drug discovery—a molecular framework that is capable of binding to multiple, unrelated biological targets. The versatility of this scaffold has been demonstrated by its use in developing inhibitors for various protein kinases, which are common targets for purine analogs. nih.gov The formal replacement of a ring system in a known active molecule with a bioisosteric one, such as replacing a pyridine moiety with a thiazole unit to create the thiazolo[4,5-b]pyridine core, is a validated strategy for discovering novel lead compounds. nih.gov

Structure Activity Relationship Sar Studies of N Phenyl Thiazolo 4,5 B Pyridin 2 Amine Analogues

Influence of N-phenyl Substitution on Biological Activity and Selectivity

The N-phenyl moiety of Thiazolo[4,5-b]pyridin-2-amine serves as a crucial interaction domain with biological targets, and substitutions on this ring have a profound impact on activity and selectivity. While direct SAR studies on N-phenyl-Thiazolo[4,5-b]pyridin-2-amine are limited in publicly available literature, valuable insights can be drawn from closely related scaffolds such as N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which have been extensively studied as Aurora kinase inhibitors. researchgate.netnih.gov

In these analogous series, the presence and position of substituents on the aniline (B41778) (N-phenyl) ring are determinant factors for inhibitory potency. researchgate.netnih.gov For instance, it has been demonstrated that substituents at the para-position of the aniline ring are strongly correlated with the potency and selectivity of Aurora kinase inhibition. researchgate.netnih.govebi.ac.uk This suggests that the N-phenyl ring likely orients into a specific pocket of the target protein, where para-substituents can form favorable interactions. The nature of these substituents, whether electron-donating or electron-withdrawing, also plays a significant role in modulating the electronic properties of the molecule and its binding affinity.

Impact of Functional Groups and Substituents on the Thiazolo[4,5-b]pyridine (B1357651) Core (e.g., N3, C5, C7) on Pharmacological Profiles

Modifications to the bicyclic Thiazolo[4,5-b]pyridine core are a key strategy for fine-tuning the pharmacological properties of these compounds. Studies on various thiazolo[4,5-b]pyridine derivatives have highlighted the importance of substitutions at several key positions.

N3 Position: The nitrogen atom at position 3 of the thiazolo[4,5-b]pyridine ring is a common site for modification. In a series of thiazolo[4,5-b]pyridin-2-one derivatives, designed as anti-inflammatory agents, modifications at the N3 position led to compounds with potent anti-inflammatory action, in some cases exceeding that of the reference drug ibuprofen. researchgate.net This indicates that introducing substituents at this position can significantly enhance biological activity.

C5 and C7 Positions: The C5 and C7 positions on the pyridine (B92270) ring of the scaffold are also critical for activity. In a study of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, a series of analogues with different substituents on the C7-phenyl ring were synthesized and evaluated for their antimicrobial activity. mdpi.comresearchgate.net The results demonstrated that the nature of the substituent on the C7-phenyl ring significantly influenced the antimicrobial spectrum and potency. For example, compound 3g with a 3,4-dimethoxyphenyl group at C7 showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli. mdpi.comresearchgate.net This highlights the importance of the C7 position for target interaction and biological response.

The following table summarizes the antimicrobial activity of selected 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one analogues, illustrating the impact of C7-phenyl substitution. mdpi.com

CompoundR (Substituent on C7-phenyl)MIC (µM) vs P. aeruginosaMIC (µM) vs E. coli
3a H>0.21>0.21
3c 4-OCH30.21>0.21
3f 3,4,5-(OCH3)30.21>0.21
3g 3,4-(OCH3)20.210.21

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model for a class of compounds describes the essential steric and electronic features necessary for optimal interaction with a specific biological target. For Thiazolo[4,5-b]pyridin-2-amine analogues, the key pharmacophoric features can be inferred from their structural similarity to other kinase inhibitors and from computational docking studies.

The thiazolo[4,5-b]pyridine scaffold itself is considered a "hinge-binding" motif in many kinase inhibitors. nih.gov The nitrogen atoms within the heterocyclic system are often involved in forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. For example, in PI3K inhibitors with a thiazolo[5,4-b]pyridine (B1319707) core, the scaffold fits into the ATP binding pocket and forms hydrogen bond interactions with key residues like Val851. nih.gov

The N-phenyl group represents another key pharmacophoric element, typically occupying a hydrophobic pocket. Substituents on this ring can further enhance binding through additional hydrophobic or hydrogen-bonding interactions. Finally, substituents at positions like C7 can provide additional interaction points, contributing to both potency and selectivity.

Strategies for Enhancing Potency and Modulating Specific Biological Responses

Based on the established SAR, several strategies can be employed to enhance the potency and modulate the biological responses of N-phenyl-Thiazolo[4,5-b]pyridin-2-amine analogues:

Systematic Modification of the N-phenyl Ring: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, amino groups) at the ortho-, meta-, and para-positions of the N-phenyl ring can systematically probe the steric and electronic requirements of the target's binding pocket. This can lead to the identification of substituents that enhance binding affinity and selectivity. researchgate.netnih.gov

Functionalization of the Thiazolo[4,5-b]pyridine Core: Exploring a range of substituents at the N3, C5, and C7 positions can modulate the compound's physicochemical properties and introduce new interaction points with the target. For example, introducing groups capable of forming strong hydrogen bonds at C7 could significantly improve potency. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve potency, selectivity, and pharmacokinetic properties. For instance, the phenyl ring at C7 could be replaced with other aromatic or heteroaromatic rings to explore different binding orientations.

Scaffold Hopping: While maintaining the core pharmacophoric elements, the thiazolo[4,5-b]pyridine scaffold could be replaced with other heterocyclic systems to discover novel chemical series with improved properties.

Correlation of Computational Data with Experimental Biological Activities

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for understanding the SAR of N-phenyl-Thiazolo[4,5-b]pyridin-2-amine analogues and for guiding the design of new compounds.

In the study of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones as antimicrobial agents, molecular docking was used to predict the binding interactions of the most active compound, 3g , with the active sites of MurD and DNA gyrase. mdpi.comresearchgate.net The computational results, which showed favorable binding energies and interactions with key amino acid residues, correlated well with the observed potent antimicrobial activity. mdpi.comresearchgate.net

Similarly, for thiazolo[5,4-b]pyridine-based PI3K inhibitors, docking studies revealed that the lead compound fits well into the ATP binding pocket of the PI3Kα kinase, forming key hydrogen bond interactions. nih.gov This computational insight supported the experimental finding of nanomolar inhibitory activity. nih.gov

These examples underscore the power of combining computational modeling with experimental biological testing to build a robust understanding of the SAR of a chemical series and to accelerate the discovery of new drug candidates.

Conclusion and Future Research Directions

Synthesis and Functionalization of N-phenyl-Thiazolo[4,5-b]pyridin-2-amine Derivatives

Recent advancements have provided a diverse toolkit for the synthesis of the thiazolo[4,5-b]pyridine (B1357651) core. Key strategies include the annulation of a thiazole (B1198619) ring onto a functionalized pyridine (B92270) precursor or, conversely, the construction of a pyridine ring onto a thiazole derivative. dmed.org.uadmed.org.ua Common methods involve multicomponent reactions, intramolecular cyclizations, and condensations. dmed.org.uadmed.org.ua For instance, a heterogeneous copper-catalyzed three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines has been successfully employed to generate 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua Another established route involves the condensation of 2-aminopyridine-3-thiol (B8597) with appropriate nitriles. dmed.org.ua

Future research will likely focus on developing more efficient, regioselective, and environmentally benign synthetic protocols. The exploration of flow chemistry and microwave-assisted synthesis could significantly accelerate the generation of diverse compound libraries. dmed.org.ua Furthermore, developing novel late-stage functionalization techniques will be crucial for the rapid structural diversification of the N-phenyl-thiazolo[4,5-b]pyridin-2-amine scaffold, allowing for fine-tuning of physicochemical and pharmacological properties. The synthesis of derivatives with substitutions at various positions on both the thiazolopyridine core and the N-phenyl ring is an ongoing area of interest to establish comprehensive structure-activity relationships (SAR). mdpi.com

Table 1: Synthetic Approaches for Thiazolo[4,5-b]pyridine Scaffolds

Starting Material(s)Key Reagents/ConditionsProduct TypeReference
2-Aminopyridine (B139424)Ammonium (B1175870) thiocyanate (B1210189), Br₂, Acetic Acid2-Aminothiazolo[4,5-b]pyridine dmed.org.ua
3-Iodopyridin-2-amine, CS₂, Secondary AmineCopper catalyst, K₂CO₃, DMF2-Substituted thiazolo[4,5-b]pyridines dmed.org.ua
2-Aminopyridine-3-thiol, NitrileAcetyl chloride, Ethanol (B145695)/ChloroformSubstituted thiazolo[4,5-b]pyridines dmed.org.ua
4-Amino-5H-thiazol-2-one, ChalconesCyclization5,7-Diaryl-3H-thiazolo[4,5-b]pyridin-2-ones mdpi.com
Thiobenzamide, Bromoacetic acidReflux, Pyridine2-Phenylthiazol-4(5H)-one (intermediate) nih.gov

Advancements in Understanding Chemical Reactivity and Transformation

Understanding the inherent reactivity of the N-phenyl-thiazolo[4,5-b]pyridin-2-amine core is fundamental to its synthetic manipulation and the prediction of its metabolic fate. The combination of the electron-rich thiazole ring and the electron-deficient pyridine ring creates a unique electronic profile. The nitrogen atoms within the heterocyclic system offer sites for alkylation, acylation, and other modifications. doaj.org For example, the reactivity at the N3 position of the thiazolo[4,5-b]pyridin-2-one system has been exploited to introduce various side chains, leading to compounds with altered biological profiles. doaj.org

Future work should systematically explore the reactivity of each position on the scaffold. This includes investigating its susceptibility to electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. Such studies will not only expand the synthetic utility of the scaffold but also provide insights into its potential metabolic pathways, a critical aspect of drug development.

Future Prospects in Computational Chemistry and Rational Design

Computational tools are becoming indispensable in modern drug discovery. For thiazolo[4,5-b]pyridine derivatives, in silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling have already been employed to predict biological activity and elucidate potential mechanisms of action. researchgate.net Molecular docking studies have been used to predict the binding interactions of these compounds with target enzymes like cyclooxygenases (COX-1, COX-2), DNA gyrase, and various kinases. mdpi.comresearchgate.netnih.gov

The future of rational design for this compound class lies in the integration of more sophisticated computational approaches. The use of machine learning and artificial intelligence to analyze large datasets of synthesized compounds can uncover subtle SARs and guide the design of next-generation derivatives with enhanced potency and selectivity. researchgate.net Dynamic simulations can provide deeper insights into the conformational changes upon binding to a biological target. Predictive models for ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for prioritizing compounds with favorable pharmacokinetic profiles early in the discovery process. mdpi.com

Expanding the Scope of Biological Applications and Mechanistic Insights

Derivatives of the thiazolo[4,5-b]pyridine scaffold have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. dmed.org.uamdpi.comresearchgate.net For instance, certain N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, a closely related scaffold, have been identified as potent inhibitors of Aurora A and B kinases, which are crucial regulators of mitosis. dundee.ac.uknih.govresearchgate.net Inhibition of these kinases leads to mitotic failure and cell death in cancer cells. dundee.ac.uknih.gov Other related series have shown high potency and selectivity as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are validated targets in cancer therapy. nih.govacs.org

Future research should aim to expand this biological scope. Screening N-phenyl-thiazolo[4,5-b]pyridin-2-amine libraries against a wider array of biological targets, including those relevant to neurodegenerative diseases, metabolic disorders, and neglected tropical diseases, could uncover novel therapeutic applications. nih.govvu.nl Mechanistic studies are vital to understand how these compounds exert their effects at a molecular level. This involves identifying the direct binding targets and elucidating the downstream effects on cellular signaling pathways, such as the PI3K/AKT axis, which has been implicated for related thiazole derivatives. nih.gov

Table 2: Investigated Biological Activities of Thiazolo[4,5-b]pyridine and Related Scaffolds

Compound ClassBiological Target/ActivityTherapeutic AreaReference
Thiazolo[4,5-b]pyridin-2-onesAnti-inflammatory, AntioxidantInflammation researchgate.netnih.gov
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesAntimicrobial (antibacterial)Infectious Disease mdpi.com
N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora Kinase A/B InhibitionCancer dundee.ac.uknih.gov
N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-aminesCDK4/6 InhibitionCancer nih.govacs.org
5-Phenylthiazol-2-amine DerivativesPI4KIIIβ InhibitionCancer nih.gov

Emerging Avenues for Lead Optimization and Pre-Clinical Development of Thiazolo[4,5-b]pyridin-2-amine, N-phenyl-

Lead optimization is a critical phase that bridges the gap between a promising hit compound and a preclinical candidate. For the N-phenyl-thiazolo[4,5-b]pyridin-2-amine series, this process involves systematically modifying the structure to improve potency, selectivity, and pharmacokinetic properties. nih.gov Medicinal chemistry campaigns on related scaffolds have shown that substituents on the phenyl ring can significantly impact potency and selectivity. dundee.ac.uknih.gov For example, in a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, a substituent at the para-position of the aniline (B41778) ring was correlated with aurora kinase inhibition. dundee.ac.ukebi.ac.uk

Emerging strategies in lead optimization include structure-based drug design, where high-resolution crystal structures of the target protein in complex with an inhibitor guide further modifications. Improving metabolic stability and oral bioavailability are key challenges. nih.govvu.nl The introduction of specific functional groups can block sites of metabolic attack or improve solubility. The development of a lead compound, CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine), from a related series to the point of phase I clinical trials demonstrates a successful path from discovery to preclinical development. dundee.ac.uknih.gov Future efforts will focus on identifying derivatives with superior in vivo efficacy and safety profiles, making them suitable candidates for further clinical investigation. vu.nl

Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry

The successful development of drugs based on the N-phenyl-thiazolo[4,5-b]pyridin-2-amine scaffold will necessitate a highly interdisciplinary approach. This involves a seamless collaboration between synthetic organic chemists, medicinal chemists, computational scientists, biologists, and pharmacologists. nih.gov Chemical biology approaches, such as the design of probe molecules, can be instrumental in identifying the cellular targets of active compounds and elucidating their mechanism of action.

Future progress will depend on integrating these disciplines. For example, synthetic chemists can create focused libraries based on computational predictions, which are then evaluated in biological assays. The results of these assays feed back into the computational models, creating a virtuous cycle of design, synthesis, and testing. This collaborative framework is essential for tackling the complexities of drug discovery and for unlocking the full therapeutic potential of the N-phenyl-thiazolo[4,5-b]pyridin-2-amine chemical class. nih.gov

Q & A

What are the common synthetic routes for preparing thiazolo[4,5-b]pyridine derivatives, and what are their mechanistic considerations?

Level: Basic
Answer:
Thiazolo[4,5-b]pyridines are synthesized via multicomponent reactions combining mercaptonitrile salts, phenacyl bromides, and ketones. A ZnCl₂-catalyzed Thorpe-Ziegler annulation is critical, involving:

Sₙ2 alkylation between mercaptonitrile and phenacyl bromide.

Cyclization via Thorpe-Ziegler reaction to form thiazolamine intermediates.

Friedländer condensation with ketones to yield the final product .
Optimization requires controlling reaction temperature (80–100°C) and solvent polarity (e.g., ethanol or DMF). Mechanistic validation relies on NMR monitoring of intermediates .

What biological activities are associated with thiazolo[4,5-b]pyridine derivatives, and how are these activities evaluated?

Level: Basic
Answer:
Key activities include:

  • Anticancer : Evaluated via cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, HepG2). Derivatives with C6 phenylazo substituents show 3-fold higher activity than parent scaffolds .
  • Anti-inflammatory : Assessed using carrageenan-induced edema models in rodents. Derivatives like 3-(5-mercapto-oxadiazole-methyl)-thiazolo[4,5-b]pyridin-2-one exhibit 41.3% inhibition, surpassing ibuprofen (30%) .
  • Antimicrobial : Tested via agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

How can structural modifications at the N3 and C6 positions enhance the anticancer potential of thiazolo[4,5-b]pyridin-2-amine derivatives?

Level: Advanced
Answer:

  • C6 modification : Introducing a phenylazo group increases π-π stacking with DNA/protein targets, boosting cytotoxicity (IC₅₀ reduction from 50 μM to 17 μM in HeLa cells). Synthesis involves coupling diazonium salts with acetylacetone derivatives .
  • N3 substitution : Cyanoethylation at N3 improves solubility and binding affinity. For example, 3-cyanoethyl-5,7-dimethyl derivatives show enhanced cellular uptake, validated via HPLC and confocal microscopy .
    Methodological tip : Use DFT calculations to predict substituent effects on electronic properties and docking simulations to guide rational design .

How can researchers address contradictory structure-activity relationship (SAR) data in anti-inflammatory thiazolo[4,5-b]pyridine derivatives?

Level: Advanced
Answer:
Contradictions arise when substituents like chloroacetamide at N3 inconsistently modulate activity. Strategies include:

Systematic SAR studies : Compare analogs with halogen (e.g., Cl, F) vs. electron-donating groups (e.g., OMe) at N2.

Pharmacokinetic profiling : Assess bioavailability (e.g., Caco-2 permeability) to distinguish intrinsic activity from absorption limitations.

Target engagement assays : Use SPR or thermal shift assays to confirm binding to COX-2 or NF-κB targets .
Example : Chloroacetamide derivatives show variable activity due to metabolic instability, resolved by replacing with propionitrile (t₁/₂ increased from 1.2 h to 4.5 h) .

What experimental approaches resolve discrepancies between in vitro and in vivo efficacy of Akt inhibitors based on thiazolo[4,5-b]pyridine scaffolds?

Level: Advanced
Answer:
Discrepancies often stem from poor pharmacokinetics or off-target effects. Solutions include:

  • Prodrug strategies : Esterification of carboxyl groups to enhance oral bioavailability (e.g., compound 12j achieves 80% plasma exposure in mice) .
  • Tissue distribution studies : Use LC-MS/MS to quantify drug levels in target tissues (e.g., liver tumors) versus plasma.
  • Mechanistic validation : Confirm target modulation via Western blotting for phosphorylated Akt and downstream markers (e.g., PRAS40) .

What analytical techniques are critical for characterizing novel thiazolo[4,5-b]pyridine derivatives?

Level: Basic
Answer:

  • Structural elucidation : ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and HRMS (mass error < 2 ppm).
  • Purity assessment : HPLC with UV detection (≥95% purity, C18 column, acetonitrile/water gradient) .
  • Crystallography : Single-crystal X-ray diffraction confirms regiochemistry (e.g., unphosphorylated Akt1 cocrystal structure at 2.25 Å resolution) .

How do electronic properties of substituents influence the inhibitory activity of thiazolo[4,5-b]pyridines against Aβ42 fibrillization?

Level: Advanced
Answer:
Electron-withdrawing groups (e.g., NO₂, CF₃) at C5 enhance dipole interactions with Aβ42’s hydrophobic core. For example:

  • 5-Nitro derivatives reduce fibril formation by 60% at 10 μM (ThT assay).
  • Hammett constants (σ) correlate with activity (R² = 0.89), guiding substituent selection.
    Experimental design : Use TEM for fibril visualization and molecular dynamics simulations to map binding sites .

What in silico tools are effective for prioritizing thiazolo[4,5-b]pyridine analogs in drug discovery?

Level: Advanced
Answer:

  • Docking : AutoDock Vina or Glide for predicting binding to Akt1 (PDB: 3O96) or COX-2.
  • ADMET prediction : SwissADME evaluates LogP (optimal 2–3) and CYP450 inhibition.
  • QSAR models : CoMFA or machine learning (e.g., Random Forest) using descriptors like polar surface area and H-bond donors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.